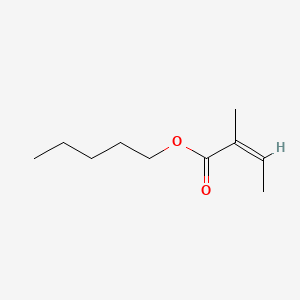

Pentyl 2-methylisocrotonate

Description

Pentyl 2-methylisocrotonate (CAS No. 7785-63-9) is an organic compound recognized for its characteristic fruity and floral aroma. thegoodscentscompany.com This has led to its primary application as a flavoring and fragrance agent. thegoodscentscompany.comeuropa.eu In contemporary research, the compound is primarily investigated within the context of food science, toxicology, and phytochemistry, where its natural occurrence, sensory properties, and safety are of principal interest. nih.govresearchgate.net

This compound, systematically named (Z)-Pentyl 2-methylbut-2-enoate, is an ester of 2-methylisocrotonic acid and n-pentanol. europa.euwikipedia.org Its structure features a pentyl group attached to the carboxyl group of 2-methylisocrotonic acid. This places it within the broader class of fatty acid esters. researchgate.net The "isocrotonate" designation refers to the Z-isomer of the 2-methylbut-2-enoate structure, which is a key feature of its chemical identity. europa.eu

The compound is part of a larger family of isocrotonate (B1243802) esters, which are valued in research and industry for their diverse sensory profiles. Related compounds include other alkyl esters such as 2-methylthis compound and decyl 2-methylisocrotonate, which are also explored for their fragrance properties. thegoodscentscompany.comresearchgate.net The parent acid, angelic acid (cis-2-methyl-2-butenoic acid), is a well-known natural product from which these esters are derived, either naturally or synthetically. wikipedia.org The synthesis of these esters is typically achieved through a standard esterification reaction. wikipedia.org

The significance of this compound stems from its presence in nature and its application as a specialty chemical.

In the field of natural products chemistry, the compound, often referred to by its common name amyl angelate, has been identified as a volatile component in the essential oils of several plants. It is notably found in the oil of Roman chamomile (Anthemis nobilis), where esters of angelic and tiglic acids constitute a significant portion of the oil's composition. wikipedia.org More recent research has also identified this compound as a constituent of the essential oil extracted from Pistacia lentiscus (mastic tree). researchgate.netsemanticscholar.org Its presence in these plants contributes to their characteristic aromas and is a subject of phytochemical investigations. researchgate.netresearchgate.net

In synthetic organic chemistry, the primary role of this compound is as a target molecule for production rather than as an intermediate for more complex syntheses. While esters are fundamentally important as building blocks and intermediates in organic synthesis, the research and application of this specific compound are overwhelmingly focused on its use as a finished fragrance and flavoring ingredient. thegoodscentscompany.comnih.gov Its synthesis via the acid-catalyzed esterification of 2-methylisocrotonic acid with pentanol (B124592) is a straightforward application of fundamental reaction mechanisms. wikipedia.org

Current research on this compound is predominantly channeled into two main areas: safety and regulatory assessment, and phytochemical analysis.

A significant body of research is dedicated to the safety evaluation of this compound for its use as a food flavoring agent. researchgate.net Regulatory bodies such as the European Food Safety Authority (EFSA) have assessed the compound as part of evaluations of flavouring groups. researchgate.neteumonitor.eulegislation.gov.uk The Research Institute for Fragrance Materials (RIFM) also conducts ongoing safety assessments of fragrance ingredients, including related isocrotonate esters, which reflects a continuous focus on ensuring consumer safety. nih.gov These studies are crucial for maintaining its status as an approved flavoring substance. europa.eu

A second research trajectory involves the identification and quantification of this compound in new natural sources. Recent studies, such as a 2023 analysis of essential oils from aromatic medicinal plants, continue to report its presence. researchgate.netsemanticscholar.orgmdpi.com This work expands the knowledge of its natural distribution and is often part of broader investigations into the biological activities of essential oils for potential applications in cosmetics or other industries. researchgate.netsemanticscholar.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (Z)-Pentyl 2-methylbut-2-enoate europa.eu |

| Molecular Formula | C₁₀H₁₈O₂ europa.eu |

| Molecular Weight | 170.25 g/mol europa.eu |

| CAS Number | 7785-63-9 europa.eu |

| Appearance | Colorless clear liquid (est) thegoodscentscompany.com |

| Odor Profile | Floral, Fruity thegoodscentscompany.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Systematic Name / Description |

|---|---|

| This compound | (Z)-Pentyl 2-methylbut-2-enoate |

| Amyl angelate | Common name for this compound wikipedia.org |

| 2-Methylisocrotonic acid | (Z)-2-Methylbut-2-enoic acid |

| Angelic acid | Common name for (Z)-2-Methylbut-2-enoic acid wikipedia.org |

| n-Pentanol | Pentan-1-ol |

| Tiglic acid | (E)-2-Methylbut-2-enoic acid wikipedia.org |

| 2-Methylthis compound | An isocrotonate ester derivative thegoodscentscompany.com |

| Decyl 2-methylisocrotonate | An isocrotonate ester derivative researchgate.net |

| Isobutyl angelate | (Z)-2-Methylpropyl 2-methylbut-2-enoate wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

7785-63-9 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

pentyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5- |

InChI Key |

XJWDRSSGOHXOLQ-UITAMQMPSA-N |

SMILES |

CCCCCOC(=O)C(=CC)C |

Isomeric SMILES |

CCCCCOC(=O)/C(=C\C)/C |

Canonical SMILES |

CCCCCOC(=O)C(=CC)C |

Other CAS No. |

7785-63-9 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification in Plant-Derived Essential Oils and Biological Matrices

Pentyl 2-methylisocrotonate is a naturally occurring ester found within the complex volatile mixtures of essential oils. Its identification is primarily accomplished through the analysis of these oils extracted from specific botanical sources.

The compound has been identified as a constituent of the essential oil derived from Roman chamomile (Chamaemelum nobile, formerly Anthemis nobilis), a member of the Asteraceae family. acs.org This perennial plant is native to the Mediterranean region and is cultivated for its aromatic and medicinal properties. researchgate.net A study analyzing essential oils from six Moroccan aromatic herbs identified this compound in the oil of Chamaemelum nobile, where it constituted 2.84% of the total composition. researchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Plant Part |

|---|

The precise biosynthetic pathway for this compound has not been fully elucidated in the literature. However, a putative pathway can be proposed based on the known biosynthesis of its constituent parts: the 2-methylisocrotonate (or tiglate) moiety and the pentyl alcohol moiety.

The acid portion, 2-methylisocrotonic acid (also known as tiglic acid), is the E-isomer of 2-methyl-2-butenoic acid. wikipedia.org Its biosynthesis is understood to originate from the amino acid L-isoleucine. nih.gov The pathway involves the deamination and decarboxylation of L-isoleucine to form 2-methylbutyryl-CoA. researchgate.netnih.gov This intermediate is then dehydrogenated to yield tiglyl-CoA. researchgate.netnih.gov Tiglyl-CoA is the activated form of tiglic acid. The isomeric angelic acid (the Z-isomer) is formed via the isomerization of tiglyl-CoA to angelyl-CoA. researchgate.netnih.gov Esters like this compound are likely formed via the subsequent transfer of the tiglyl group from tiglyl-CoA to pentyl alcohol (1-pentanol) by an acyltransferase enzyme. The pentyl alcohol itself is derived from primary metabolic pathways.

Extraction and Isolation Techniques from Natural Sources

The isolation of this compound from its natural botanical sources involves an initial extraction of the essential oil, followed by separation and purification of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most powerful technique for the identification and quantification of volatile compounds like this compound within essential oil matrices. researchgate.netnih.gov In this method, the complex oil mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

For the physical isolation of the pure compound from the extract, preparative High-Performance Liquid Chromatography (HPLC) is a suitable method. core.ac.uk Reverse-phase (RP) HPLC, which separates compounds based on their polarity, can be effectively employed. nih.gov The conditions can be optimized and scaled up from analytical to preparative separation to isolate sufficient quantities of the target ester for further study. core.ac.uk

Table 2: Chromatographic Analysis for this compound

| Technique | Purpose | Principle of Separation |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Volatility and Mass-to-charge ratio |

Traditional hydrodistillation is a common method for extracting essential oils from plant material. researchgate.netnih.gov This process involves boiling the plant material in water and condensing the steam, which carries the volatile oils. While widely used, the application of heat can sometimes lead to the degradation of thermolabile compounds. researchgate.nettnau.ac.in

More advanced and non-destructive techniques have been developed to mitigate this issue and improve extraction efficiency.

Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. nih.govaromaleap.com Under supercritical conditions (high pressure and moderate temperature), CO2 has the properties of both a liquid and a gas, allowing it to effuse through the plant material and dissolve the essential oils. aromaleap.com SFE is highly efficient and non-destructive, as it can be performed at low temperatures (e.g., 40°C), preserving heat-sensitive compounds. nih.govresearchgate.net The CO2 is easily removed by depressurization, leaving a pure, solvent-free extract. aromaleap.com

Synthetic Pathways and Reaction Mechanisms

Chemical Synthesis Methodologies

Esterification Reactions and Catalytic Systems

The mechanism proceeds through several distinct steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The alcohol (pentan-1-ol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The elimination of water from the intermediate regenerates the carbonyl group, yielding a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the ester by a base (such as water or the alcohol) to give the final product, Pentyl 2-methylisocrotonate, and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium toward the product side and maximize the yield, a large excess of the alcohol reactant is often used, or the water formed during the reaction is continuously removed using a Dean-Stark apparatus. masterorganicchemistry.com

A variety of acid catalysts can be employed for this transformation, each with its own advantages in terms of reaction rate and conditions.

| Catalyst Type | Specific Examples | Key Characteristics |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), Hydrochloric Acid (HCl) | Homogeneous catalysts that are highly effective and commonly used. masterorganicchemistry.commasterorganicchemistry.com Require neutralization and can be corrosive. |

| Solid Acid Catalysts | Cation Exchange Resins (e.g., Amberlyst 15) | Heterogeneous catalysts that are easily separated from the reaction mixture, reusable, and less corrosive. researchgate.net |

| Lewis Acids | Tin(II) Chloride (SnCl₂) | Can be effective for specific substrates, particularly where traditional Brønsted acids may cause side reactions. researchgate.net |

Novel Synthetic Routes and Process Optimization

Research into esterification processes aims to improve yield, reduce reaction times, and enhance environmental sustainability. rsc.org For the synthesis of this compound, process optimization focuses on efficiently shifting the reaction equilibrium.

Process Optimization Techniques:

Azeotropic Distillation: Using a solvent like toluene (B28343) or benzene (B151609) with a Dean-Stark trap is a classic and effective method. masterorganicchemistry.com The solvent forms an azeotrope with the water produced, which is distilled off, condensed, and collected in the trap, physically removing it from the reaction mixture and preventing the reverse hydrolysis reaction. masterorganicchemistry.com

Use of Solid Catalysts: As mentioned, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) simplify the workup procedure. researchgate.net After the reaction, the catalyst can be simply filtered off, eliminating the need for aqueous washing and neutralization steps, which can sometimes lead to product loss. Studies on similar esters have shown high conversion rates using such catalysts. researchgate.net

Novel Synthetic Routes: While Fischer esterification remains the most common route, other methodologies applicable to ester synthesis could be adapted for this compound. These include reactions involving activated carboxylic acid derivatives, such as the reaction of the corresponding acyl chloride (2-methylisocrotonoyl chloride) with pentan-1-ol. This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride, often using reagents like thionyl chloride or phosphorus pentachloride. researchgate.net

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is governed by its two primary functional groups: the ester and the carbon-carbon double bond. These sites allow for a range of chemical transformations.

Hydrolysis and Transesterification Reactions

Hydrolysis: Ester hydrolysis is the reverse of Fischer esterification, wherein the ester is cleaved back into its constituent carboxylic acid and alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of excess water and a strong acid catalyst, the equilibrium of the esterification reaction is shifted back towards the starting materials, yielding 2-methylisocrotonic acid and pentan-1-ol. masterorganicchemistry.com The mechanism is the microscopic reverse of the Fischer esterification mechanism.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of pentan-1-ol and the carboxylate salt (sodium 2-methylisocrotonate). The final deprotonation of the carboxylic acid by the strong base makes the reaction irreversible.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) (CH₃OH) would yield methyl 2-methylisocrotonate and pentan-1-ol. This reaction is also an equilibrium process. The ability to create different alkyl esters is important in fields like gas chromatography, where less volatile esters (like pentyl esters) can be more advantageous for analyzing short-chain fatty acids compared to their more volatile methyl counterparts. researchgate.net

Addition and Rearrangement Reactions

The α,β-unsaturated nature of this compound makes its carbon-carbon double bond susceptible to various addition reactions.

Addition Reactions:

Michael Addition (1,4-Conjugate Addition): The double bond is activated by the electron-withdrawing ester group, making the β-carbon electrophilic. This allows for the addition of soft nucleophiles (Michael donors), such as enolates or Gilman reagents, in a conjugate fashion. researchgate.netcapes.gov.br

Halogenation: The double bond can react with halogens like bromine (Br₂) or chlorine (Cl₂) to form a di-halogenated derivative.

Hydrogenation: Catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), will reduce the carbon-carbon double bond to yield the saturated ester, pentyl 2-methylbutanoate.

Rearrangement Reactions: While not common under standard conditions, rearrangement reactions can be induced under specific circumstances, often involving the formation of carbocation intermediates. For example, under strongly acidic conditions, protonation of the double bond could lead to a tertiary carbocation. This intermediate could potentially undergo hydride or alkyl shifts, though such reactions are more theoretical for this specific structure without specific inducing conditions. Studies on the solvolysis of similar allylic systems have shown that rearrangements can occur, leading to a mixture of products. researchgate.net

Derivatization Strategies for Analogues

The creation of analogues of this compound involves systematic modifications to its core structure. These modifications can be targeted at either the pentyl ester group, derived from the alcohol, or the 2-methylisocrotonate backbone, derived from the carboxylic acid. Such derivatization is crucial for exploring structure-activity relationships in various chemical contexts.

Modification of the Alcohol Moiety

A straightforward strategy for generating analogues is to vary the alcohol component used in the esterification process. By substituting pentanol (B124592) with other alcohols, a diverse library of esters can be synthesized. This approach allows for the investigation of how the size, shape, and functionality of the ester alkyl chain influence the compound's properties. The Fischer-Speier esterification method is particularly well-suited for this purpose, where 2-methylisocrotonic acid is reacted with a large excess of the desired alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The general reaction is as follows:

2-Methylisocrotonic Acid + R-OH (Alcohol) ⇌ Alkyl 2-methylisocrotonate + H₂O

This equilibrium can be driven toward the product by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com

The table below outlines potential analogues created by varying the alcohol precursor.

| Alcohol Precursor | Resulting Analogue Name |

| Methanol | Methyl 2-methylisocrotonate |

| Ethanol | Ethyl 2-methylisocrotonate |

| Isopropyl alcohol | Isopropyl 2-methylisocrotonate |

| Benzyl alcohol | Benzyl 2-methylisocrotonate |

| Cyclohexanol | Cyclohexyl 2-methylisocrotonate |

| 3-Hexenol | Hex-3-en-1-yl 2-methylisocrotonate |

Interactive Data Table: Analogues via Alcohol Modification You can sort the table by clicking on the headers.

| Alcohol Precursor | Resulting Analogue Name |

|---|---|

| Methanol | Methyl 2-methylisocrotonate |

| Ethanol | Ethyl 2-methylisocrotonate |

| Isopropyl alcohol | Isopropyl 2-methylisocrotonate |

| Benzyl alcohol | Benzyl 2-methylisocrotonate |

| Cyclohexanol | Cyclohexyl 2-methylisocrotonate |

| 3-Hexenol | Hex-3-en-1-yl 2-methylisocrotonate |

Modification of the Acid Moiety

Alternatively, analogues can be generated by modifying the α,β-unsaturated acid portion of the molecule. This often requires a more complex synthetic approach, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, which are powerful methods for creating carbon-carbon double bonds. organic-chemistry.orglibretexts.org

The Wittig reaction, for instance, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com To create analogues of the 2-methylisocrotonate backbone, one could react a pentyl glyoxylate (B1226380) derivative with different phosphorus ylides or, more commonly, react different α-keto esters with a specific ylide.

A general Wittig reaction scheme is:

Aldehyde/Ketone + Phosphorus Ylide → Alkene + Triphenylphosphine oxide

For creating analogues with varied substitution on the double bond, one could employ a strategy involving the reaction of an appropriate α-keto ester with a phosphorus ylide. For example, reacting pentyl pyruvate (B1213749) with different ylides (e.g., ethylidenetriphenylphosphorane) would introduce different substituents at the 3-position of the butenoate chain. Stabilized ylides, which are necessary for reacting with esters, generally yield the (E)-alkene as the major product. organic-chemistry.org

The table below illustrates how different combinations of carbonyl compounds and ylides can be used to synthesize analogues with modified acid backbones, which are then esterified with pentanol.

| Carbonyl Precursor | Ylide Precursor | Resulting Unsaturated Acid Backbone | Final Analogue Name (Pentyl Ester) |

| Acetaldehyde | Pentyl 2-(triphenylphosphoranylidene)propanoate | 2-Methylbut-2-enoic acid | This compound |

| Propanal | Pentyl 2-(triphenylphosphoranylidene)propanoate | 2-Methylpent-2-enoic acid | Pentyl 2-methylpent-2-enoate |

| Acetone | Pentyl 2-(triphenylphosphoranylidene)acetate | 3-Methylbut-2-enoic acid | Pentyl 3-methylcrotonate |

| Pentyl pyruvate | Methylenetriphenylphosphorane | 2-Methylidene-3-oxobutanoic acid | Pentyl 2-acetylacrylate |

Interactive Data Table: Analogues via Acid Moiety Modification You can sort the table by clicking on the headers.

| Carbonyl Precursor | Ylide Precursor | Resulting Unsaturated Acid Backbone | Final Analogue Name (Pentyl Ester) |

|---|---|---|---|

| Acetaldehyde | Pentyl 2-(triphenylphosphoranylidene)propanoate | 2-Methylbut-2-enoic acid | This compound |

| Propanal | Pentyl 2-(triphenylphosphoranylidene)propanoate | 2-Methylpent-2-enoic acid | Pentyl 2-methylpent-2-enoate |

| Acetone | Pentyl 2-(triphenylphosphoranylidene)acetate | 3-Methylbut-2-enoic acid | Pentyl 3-methylcrotonate |

| Pentyl pyruvate | Methylenetriphenylphosphorane | 2-Methylidene-3-oxobutanoic acid | Pentyl 2-acetylacrylate |

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For Pentyl 2-methylisocrotonate, ¹H NMR spectroscopy would provide detailed information about the number and connectivity of protons in the molecule. The spectrum would exhibit characteristic signals for the protons of the pentyl group and the 2-methylisocrotonate moiety. The chemical shifts are influenced by the electron-withdrawing effect of the ester carbonyl group and the double bond. libretexts.org

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester group would appear significantly downfield, while the sp² hybridized carbons of the double bond would also have distinct chemical shifts. researchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| O-CH ₂-(CH₂)₃-CH₃ | 4.1 - 4.2 | Triplet | 2H |

| O-CH₂-CH ₂-(CH₂)₂-CH₃ | 1.6 - 1.7 | Quintet | 2H |

| (CH₂)₂-CH ₂-CH₃ | 1.3 - 1.4 | Multiplet | 4H |

| (CH₂)₃-CH ₃ | 0.9 - 1.0 | Triplet | 3H |

| =C(CH₃)-CH = | 6.0 - 6.2 | Quartet | 1H |

| =C(CH ₃)-CH= | 1.8 - 1.9 | Doublet | 3H |

| C=C-CH ₃ | 2.1 - 2.2 | Singlet | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | 165 - 175 |

| C =C(CH₃)-CH= | 125 - 130 |

| C=C (CH₃)-CH= | 135 - 140 |

| O -CH₂-(CH₂)₃-CH₃ | 64 - 66 |

| O-CH₂-C H₂-(CH₂)₂-CH₃ | 28 - 30 |

| (CH₂)₂-C H₂-CH₃ | 22 - 24 |

| (CH₂)₃-C H₃ | 13 - 15 |

| =C(C H₃)-CH= | 12 - 14 |

| C=C-C H₃ | 20 - 22 |

Mass Spectrometry (MS) Techniques and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on the functional groups present. Esters commonly undergo cleavage of the C-O bond, leading to the formation of an acylium ion and an alkoxy radical, or vice versa. libretexts.org Another common fragmentation for esters is the McLafferty rearrangement if a gamma-hydrogen is available.

Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion |

| 170 | [M]⁺ (Molecular Ion) |

| 113 | [M - OC₅H₁₁]⁺ |

| 85 | [CH₃-C(CH₃)=CH-C=O]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Approaches

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C=O bond of the ester, the C=C bond of the alkene, and the C-O single bond. libretexts.orgvscht.cz

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as conjugated systems. As an α,β-unsaturated ester, this compound has a conjugated π-system which would result in a characteristic UV absorption maximum (λₘₐₓ).

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1715 - 1735 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C-O (Ester) | 1000 - 1300 | Strong |

| sp² C-H (Alkene) | 3010 - 3100 | Medium |

| sp³ C-H (Alkyl) | 2850 - 3000 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column, and then detected by the mass spectrometer. researchgate.netuctm.edu The retention time from the GC would aid in its identification, while the mass spectrum would confirm its structure.

LC-MS can also be employed, particularly for less volatile samples or when derivatization for GC is not desirable. Reversed-phase LC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for the separation of this moderately polar ester.

Chiroptical Spectroscopic Methods

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound, in its standard form, is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy. However, the principles of chiroptical spectroscopy are highly relevant to the broader class of unsaturated esters. If a chiral center were introduced into the pentyl group or the 2-methylisocrotonate moiety, the resulting enantiomers or diastereomers would be distinguishable using CD or ORD spectroscopy. The Cotton effect observed in the CD spectrum, which corresponds to the electronic transitions of the chromophore, can provide valuable information about the absolute configuration and conformation of chiral unsaturated esters. acs.org

Inability to Generate Article Due to Lack of Specific Research Data

It is not possible to generate the requested article on the computational and theoretical chemical investigations of "this compound." A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific published research on this particular compound within the specified computational domains.

The user's instructions require a thorough and scientifically accurate article with detailed research findings and data tables for each of the following sections:

Computational and Theoretical Chemical Investigations

Reaction Mechanism Elucidation through Computational Chemistry

The search for scholarly articles and data pertaining to "Pentyl 2-methylisocrotonate" (and its synonyms such as Pentyl tiglate) did not yield any specific studies that would provide the necessary information to populate these sections with factual and detailed findings. Chemical databases, such as PlantaeDB, explicitly state "0 references in papers" for this compound, confirming the absence of dedicated research publications.

To generate the requested article without specific studies on this compound would require speculating on its properties based on general principles of computational chemistry or extrapolating from studies of different, albeit related, molecules. This would not adhere to the strict instructions to focus solely on "this compound" and to provide "Detailed research findings" and "Data tables." Such an article would be generic and would not meet the required standard of scientific accuracy and specificity.

Therefore, in the absence of the necessary scientific data, the generation of a detailed and authoritative article as outlined is not feasible.

Biochemical and Metabolic Transformations Non Clinical Focus

Enzymatic Hydrolysis and Biotransformation Pathways in vitro

The in vitro biotransformation of Pentyl 2-methylisocrotonate is primarily initiated by enzymatic hydrolysis. This reaction is catalyzed by various hydrolases, particularly carboxylesterases, which are abundant in microsomes of tissues like the liver. The process involves the cleavage of the ester bond, yielding pentan-1-ol and 2-methylisocrotonic acid as the primary metabolites.

Beyond simple hydrolysis, further biotransformation of the resulting 2-methylisocrotonic acid can occur. Potential pathways, elucidated from studies of structurally related unsaturated compounds, may involve the hydration of the double bond to form 2-methyl-3-hydroxybutyric acid. Subsequent oxidation of this intermediate could then lead to the formation of 2-methylacetoacetic acid. These theoretical pathways are based on established metabolic routes for xenobiotics containing α,β-unsaturated carbonyl moieties.

Substrate Specificity of Esterases and Lipases

The efficiency of this compound hydrolysis is dependent on the specific esterase or lipase (B570770) involved. Generally, carboxylesterases (EC 3.1.1.1) exhibit a high affinity for esters with short to medium-length alcohol and acid chains. mdpi.com The pentyl group and the relatively small 2-methylisocrotonyl moiety suggest that this compound would be a suitable substrate for a broad range of these enzymes.

Lipases (EC 3.1.1.3), on the other hand, typically show a preference for longer-chain fatty acid esters and exhibit interfacial activation, a phenomenon where their activity increases at an oil-water interface. mdpi.com While some lipases may hydrolyze this compound, their catalytic efficiency is generally expected to be lower than that of carboxylesterases for this type of substrate. The specificity of these enzymes is dictated by the size, shape, and hydrophobicity of their active site. nih.gov For instance, esterases with a more open and hydrophobic binding pocket would more readily accommodate the pentyl group of the substrate. eie.gr

Table 1: Illustrative Substrate Specificity of Selected Hydrolases for this compound

| Enzyme | Enzyme Class | Typical Substrate Preference | Predicted Activity towards this compound |

| Porcine Liver Esterase | Carboxylesterase | Broad, small to medium esters | High |

| Candida rugosa Lipase | Lipase | Long-chain fatty acid esters | Moderate |

| Human Carboxylesterase 1 | Carboxylesterase | Wide range of xenobiotic esters | High |

| Rhizomucor miehei Lipase | Lipase | Triacylglycerols | Low to Moderate |

Note: This table is illustrative and based on the general substrate specificities of these enzymes. Specific kinetic data for this compound is not available.

Metabolite Identification and Elucidation of Metabolic Routes in Model Systems

In model in vitro systems, such as human liver microsomes, the primary metabolites identified following incubation with this compound would be pentan-1-ol and 2-methylisocrotonic acid. Further metabolism of the pentyl moiety can also be anticipated. Hydroxylation of the pentyl chain, a common metabolic pathway for alkyl groups, would likely occur, leading to the formation of various hydroxylated pentanol (B124592) derivatives. nih.gov

The metabolic fate of 2-methylisocrotonic acid, as hypothesized earlier, would involve pathways common to unsaturated carboxylic acids. The identification of metabolites such as 2-methyl-3-hydroxybutyric acid and 2-methylacetoacetic acid in these model systems would provide evidence for these biotransformation routes. The elucidation of these pathways relies on analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the respective metabolites.

Table 2: Predicted Metabolites of this compound in in vitro Model Systems

| Metabolite | Metabolic Pathway |

| Pentan-1-ol | Ester Hydrolysis |

| 2-Methylisocrotonic Acid | Ester Hydrolysis |

| Hydroxylated Pentan-1-ol derivatives | Oxidation (Hydroxylation) |

| 2-Methyl-3-hydroxybutyric Acid | Hydration of double bond |

| 2-Methylacetoacetic Acid | Oxidation |

Note: This table represents predicted metabolites based on known metabolic pathways for structurally similar compounds.

Interaction with Biological Macromolecules: Mechanistic Insights

The 2-methylisocrotonate moiety of the parent compound and its corresponding acid metabolite contains an α,β-unsaturated carbonyl group. This structural feature makes it a potential Michael acceptor, capable of undergoing nucleophilic addition reactions with biological macromolecules. researchgate.net Specifically, the electrophilic β-carbon of the unsaturated system can react with soft nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.govnih.gov

This covalent modification of proteins can lead to alterations in their structure and function. The reactivity of the α,β-unsaturated carbonyl system is a key factor in the potential for such interactions. This reactivity can be influenced by the electronic properties of the molecule. The interaction with macromolecules like serum albumin can also occur through non-covalent binding, primarily driven by hydrophobic interactions with the pentyl group. mdpi.com However, the potential for covalent adduction via Michael addition represents a significant mechanistic pathway for interaction with a variety of proteins and enzymes. nih.gov

Applications in Chemical Research and Development

Role as a Chemical Precursor or Intermediate in Organic Synthesis

While specific large-scale industrial syntheses using pentyl 2-methylisocrotonate as a key precursor are not widely documented, its chemical structure suggests several potential roles as an intermediate in organic synthesis. The ester functionality and the carbon-carbon double bond are reactive sites that can be targeted for various chemical transformations.

The synthesis of this compound itself can be achieved through standard esterification methods, such as the Fischer esterification of 2-methylisocrotonic acid with pentanol (B124592) in the presence of an acid catalyst. The precursor, 2-methyl-2-pentenoic acid, can be synthesized from propanal. researchgate.netgoogle.com

As a precursor, this compound could undergo a variety of reactions:

Hydrogenation: The carbon-carbon double bond can be reduced to yield pentyl 2-methylbutanoate, a saturated ester with different physical and sensory properties.

Addition Reactions: The double bond can undergo addition reactions with halogens, hydrogen halides, and other reagents to introduce new functional groups into the molecule.

Polymerization: The vinyl group makes it a potential monomer for polymerization reactions, as discussed in the following section.

Hydrolysis: The ester can be hydrolyzed back to 2-methylisocrotonic acid and pentanol, which could be useful for the controlled release of these molecules in certain applications.

The following table outlines potential synthetic routes for this compound:

| Precursors | Reaction Type | Catalyst |

| 2-Methylisocrotonic acid, Pentanol | Fischer Esterification | Acid (e.g., H₂SO₄) |

| 2-Methylisocrotonoyl chloride, Pentanol | Acylation | Base (e.g., Pyridine) |

| Methyl 2-methylisocrotonate, Pentanol | Transesterification | Acid or Base |

Applications in Materials Science Research

The presence of a polymerizable double bond in this compound makes it a candidate for research in materials science, particularly in the synthesis of polymers. Unsaturated esters are known to be valuable monomers and comonomers in the production of a wide range of polymeric materials. britannica.com The incorporation of such monomers can influence the properties of the resulting polymer, such as its flexibility, thermal stability, and refractive index.

Potential research applications in materials science include:

Homopolymerization and Copolymerization: this compound could be polymerized to form a homopolymer or copolymerized with other monomers, such as acrylates, styrenes, or vinyl ethers, to create polymers with tailored properties. rsc.org The bulky pentyl group would likely influence the polymer's glass transition temperature and solubility.

UV-Curing Resins: Unsaturated esters are used in the formulation of UV-curable coatings, inks, and adhesives. mdpi.com The double bond in this compound could participate in photo-initiated radical polymerization, leading to rapid curing upon exposure to UV light.

Biodegradable Polymers: Research into biodegradable polymers often involves the use of ester-based monomers. While the hydrocarbon backbone of poly(this compound) would not be readily biodegradable, the ester linkages could be susceptible to hydrolysis, a key factor in the degradation of some polyesters.

The table below shows examples of polymer types where unsaturated esters similar to this compound could be utilized:

| Polymer Type | Potential Monomers | Potential Applications |

| Acrylic Resins | Acrylates, Methacrylates, this compound | Coatings, Adhesives, Plastics |

| Unsaturated Polyesters | Maleic anhydride, Phthalic anhydride, Glycols, this compound | Reinforced plastics, Composites |

| Emulsion Polymers | Styrene, Butadiene, Acrylates, this compound | Paints, Binders, Adhesives |

Use as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. For compounds identified in complex mixtures, such as food aromas or essential oils, a pure, well-characterized standard is necessary for method validation and calibration.

Given that many esters are key components of natural aromas, this compound could serve as a reference standard in the following analytical applications:

Gas Chromatography (GC): In GC analysis of volatile organic compounds, reference standards are used to determine retention times and response factors. researchgate.netscielo.br If this compound is identified as a component in a sample, a pure standard would be required for its accurate quantification.

Mass Spectrometry (MS): A reference standard provides a definitive mass spectrum that can be used to confirm the identity of an unknown peak in a GC-MS analysis.

Olfactometry: In flavor and fragrance research, GC-olfactometry is used to identify odor-active compounds. A standard of this compound would allow sensory panelists to characterize its specific aroma profile.

The following table provides typical analytical parameters that would be determined for this compound if it were to be used as a reference standard:

| Analytical Technique | Parameter to be Determined | Purpose |

| Gas Chromatography (GC) | Retention Time/Index | Identification of the compound in a complex mixture. nist.gov |

| Mass Spectrometry (MS) | Mass Spectrum | Structural confirmation and identification. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | Unambiguous structural elucidation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption Bands | Identification of functional groups. |

Contribution to Aroma Chemistry Research and Compositional Studies

Esters are a well-known class of volatile organic compounds that contribute significantly to the aroma of fruits, flowers, and other natural products. mdpi.com The specific structure of an ester, including the length and branching of the acid and alcohol moieties, determines its characteristic odor.

While this compound is not among the most commonly reported aroma compounds in widely studied fruits like apples, the vast chemical diversity of plant volatiles suggests it could be a minor or yet-to-be-identified component in less common or unstudied species. frontiersin.orgnih.gov For instance, various pentyl esters and esters of 2-methyl-2-butenoic acid (tiglic acid) and its isomers are known to possess fruity and sweet aromas.

Research in aroma chemistry could involve this compound in the following ways:

Identification in Natural Products: Analytical chemists could screen for the presence of this compound in the volatile profiles of various plants and fruits. mdpi.com

Sensory Evaluation: The synthesis of pure this compound would allow for a detailed sensory analysis of its odor profile, including its odor threshold and character.

Structure-Activity Relationship Studies: By comparing the aroma of this compound to that of related esters, researchers can gain a better understanding of how subtle changes in molecular structure affect odor perception.

The table below lists some related esters and their known aroma characteristics, providing a basis for predicting the potential aroma profile of this compound:

| Compound | Aroma Profile |

| Pentyl Acetate | Sweet, fruity, banana, pear |

| Pentyl Butyrate | Fruity, apricot, pineapple |

| Ethyl Tiglate | Fruity, green, apple-like |

| Amyl Tiglate (Pentyl trans-2-methyl-2-butenoate) | Fruity, herbaceous |

Environmental Fate and Mechanistic Degradation Studies

Biotic Degradation Mechanisms (e.g., microbial metabolism in environmental systems)

The primary mechanism for the biotic degradation of Pentyl 2-methylisocrotonate in the environment is microbial metabolism. A wide range of microorganisms, including bacteria and fungi, are known to degrade esters. d-nb.inforesearchgate.netnih.gov

The initial step in the biodegradation of esters is typically hydrolysis, catalyzed by microbial enzymes called esterases or lipases. d-nb.info This enzymatic hydrolysis mirrors the abiotic process, yielding 2-methylisocrotonic acid and pentanol (B124592).

Following the initial hydrolysis, the resulting alcohol and carboxylic acid are further metabolized by microorganisms through established pathways:

Pentanol: This alcohol can be oxidized by alcohol dehydrogenases to the corresponding aldehyde (pentanal), which is then further oxidized by aldehyde dehydrogenases to pentanoic acid. Pentanoic acid can then enter the beta-oxidation pathway to be completely mineralized to carbon dioxide and water.

2-methylisocrotonic acid: As an unsaturated carboxylic acid, its degradation pathway is likely to involve hydration of the double bond and subsequent steps that are common in the metabolism of fatty acids and related compounds. For example, it could be converted to intermediates that can enter the Krebs cycle.

Studies on the biodegradation of other volatile organic compounds (VOCs) and esters have shown that these processes can occur under both aerobic and anaerobic conditions, although aerobic degradation is generally faster. nih.govnih.govnih.gov

Environmental Transformation Products and Their Formation Pathways

The degradation of this compound in the environment leads to the formation of various transformation products. The nature of these products depends on the degradation pathway.

| Transformation Product | Formation Pathway | Environmental Compartment |

|---|---|---|

| 2-methylisocrotonic acid | Abiotic or biotic hydrolysis | Water, Soil |

| Pentanol | Abiotic or biotic hydrolysis | Water, Soil |

| Pentanal | Microbial oxidation of pentanol | Water, Soil |

| Pentanoic acid | Microbial oxidation of pentanal | Water, Soil |

| Hydroxylated intermediates | Photolytic reaction with hydroxyl radicals | Atmosphere, Water |

The primary transformation products from hydrolysis are 2-methylisocrotonic acid and pentanol. Subsequent microbial metabolism will lead to a cascade of other intermediates as described in the previous section. Photodegradation in the atmosphere or water can lead to a variety of oxidized and hydroxylated products. The complete mineralization of this compound will ultimately result in the formation of carbon dioxide and water.

Methodologies for Environmental Monitoring and Analysis

The detection and quantification of this compound in environmental samples like water, soil, and air are crucial for assessing its environmental fate and potential impact. As a volatile organic compound, established methods for VOC analysis are applicable. env.go.jpdtic.mil

Commonly used techniques for the extraction and concentration of volatile esters from environmental matrices include:

Purge and Trap (P&T): This is a dynamic headspace technique suitable for extracting volatile compounds from water and solid samples. env.go.jp

Headspace Analysis: In this method, the volatile compounds in the headspace above a sample are analyzed.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample (or its headspace) to adsorb the analytes. researchgate.net

Following extraction and concentration, the analysis is typically performed using:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying volatile organic compounds. env.go.jpphaseassociate.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass-to-charge ratio.

Gas Chromatography with Flame Ionization Detection (GC-FID): This method is also used for the quantification of volatile organic compounds. pjoes.com

These analytical methods allow for the sensitive and selective determination of this compound and its potential transformation products in various environmental samples. core.ac.ukgerstelus.com

Future Research Directions and Emerging Paradigms

Innovations in Green Synthesis and Sustainable Production

The chemical industry's shift towards sustainability is driving the development of environmentally benign methods for producing fine chemicals like pentyl 2-methylisocrotonate. mdpi.comnih.gov Future research is centered on enzymatic and chemoenzymatic approaches that promise higher efficiency, selectivity, and a reduced environmental footprint compared to traditional chemical synthesis. mdpi.comnih.gov

Enzymatic Synthesis: Lipases have emerged as powerful biocatalysts for esterification due to their high selectivity and ability to function under mild conditions. researchgate.netnih.govmdpi.comindianbotsoc.orgscielo.br Research efforts are directed towards optimizing the lipase-catalyzed synthesis of this compound. Key areas of investigation include the screening of novel microbial lipases for enhanced activity and stability, and the immobilization of these enzymes on novel supports to improve reusability and process efficiency. mdpi.com Solvent-free reaction systems are a particular focus, aiming to minimize waste and simplify product purification. The optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading is crucial for maximizing yield and selectivity. researchgate.netmdpi.com

Chemoenzymatic Strategies: Combining the advantages of chemical and enzymatic catalysis offers a powerful route for the synthesis of complex molecules. mdpi.com Future research may explore chemoenzymatic pathways to produce this compound, potentially starting from bio-based precursors. This could involve the enzymatic conversion of a renewable feedstock to an intermediate, followed by a highly efficient chemical transformation to the final product.

To quantify the "greenness" of these innovative synthetic routes, a variety of metrics are being employed. These go beyond simple yield calculations to provide a more holistic assessment of sustainability.

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. | Aims to maximize the incorporation of atoms from 2-methylisocrotonic acid and pentanol (B124592) into the final ester. |

| E-Factor (Environmental Factor) | Calculates the ratio of the mass of waste to the mass of product. | Lowering the E-factor is a key goal in developing sustainable production methods. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, etc.) to the mass of the final product. | A comprehensive metric for evaluating the overall efficiency and environmental impact of the synthesis process. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Provides a direct measure of the efficiency of the chemical transformation itself. |

Advanced Analytical Tool Development for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application. While standard analytical techniques provide basic characterization, future research will focus on developing more sophisticated and sensitive methods.

Chromatographic and Spectroscopic Techniques: Gas chromatography-mass spectrometry (GC-MS) is a fundamental tool for the identification and quantification of volatile compounds like esters. nist.govnist.gov Future work will likely involve the development of advanced GC-MS methods, such as multidimensional gas chromatography (GCxGC), to resolve complex mixtures and identify trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for structural elucidation. chemicalbook.comresearchgate.net High-field NMR and specialized techniques could be employed to gain deeper insights into the molecule's conformation and dynamics.

Chiral Analysis: Since 2-methylisocrotonic acid is a chiral molecule, this compound can exist as enantiomers, which may have different sensory properties and biological activities. The development of robust methods for the chiral separation and analysis of these enantiomers is a key area for future research. This will likely involve the use of chiral stationary phases in gas chromatography and high-performance liquid chromatography (HPLC).

| Analytical Technique | Application for this compound | Future Research Focus |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification, quantification, and purity assessment. | Development of multidimensional GC-MS methods for enhanced resolution and sensitivity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Application of high-field NMR and advanced pulse sequences for detailed conformational analysis. |

| Chiral Gas Chromatography (Chiral GC) | Separation and quantification of enantiomers. | Development of new chiral stationary phases for improved enantiomeric separation. |

| High-Performance Liquid Chromatography (HPLC) | Purification and analysis of non-volatile precursors or derivatives. | Exploration of chiral HPLC methods for preparative separation of enantiomers. |

Mechanistic Studies of Bio-Interactions and Enantioselective Processes

Understanding how this compound interacts with biological systems is crucial for its application in flavors and fragrances. Future research will delve into the molecular mechanisms underlying these interactions, with a particular focus on olfactory perception and enantioselectivity.

Olfactory Receptor Interactions: The scent of a molecule is determined by its interaction with a suite of olfactory receptors in the nose. wikipedia.orgresearching.cn Molecular docking studies can be used to predict and analyze the binding of this compound enantiomers to different human olfactory receptors. nih.govresearchgate.netresearchgate.net This computational approach, combined with in vitro functional assays of olfactory receptors, will provide a detailed picture of the structure-odor relationship for this compound. Such studies can help in understanding why different enantiomers might have distinct scent profiles.

Enantioselective Biocatalysis: The selective synthesis of a single, desired enantiomer is a significant goal in the production of fine chemicals. nih.govnih.gov Lipases are known to exhibit enantioselectivity in their reactions, making them ideal candidates for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral esters. mdpi.comnih.gov Future research will focus on screening and engineering lipases with high enantioselectivity towards 2-methylisocrotonic acid or its derivatives. This will enable the production of enantiomerically pure this compound, allowing for a detailed investigation of the sensory and biological properties of each individual enantiomer.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling of Sensory Properties: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding sensory properties to develop predictive models. optibrium.commdpi.comnih.govbiorxiv.orgresearchgate.net These models can then be used to predict the odor profile of new or uncharacterized molecules like this compound. This in silico approach can significantly reduce the time and resources required for traditional sensory panel testing.

Optimization of Synthesis and Processes: Machine learning algorithms can be used to optimize the reaction conditions for the synthesis of this compound. By analyzing experimental data, these models can identify the optimal parameters (e.g., temperature, catalyst loading, reaction time) to maximize yield and selectivity, accelerating the development of efficient and sustainable production processes.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Models that relate the chemical structure of a molecule to its biological activity or other properties. | Prediction of the odor profile and intensity of this compound and its analogues. |

| Generative Adversarial Networks (GANs) | A class of machine learning frameworks used to generate new data with the same statistics as the training set. | Design of novel ester compounds with tailored fragrance properties. |

| Deep Learning for Sensory Prediction | The use of deep neural networks to predict sensory properties from molecular structures or spectroscopic data. optibrium.com | More accurate and nuanced prediction of the scent characteristics of this compound. |

| Automated Reaction Optimization | Machine learning algorithms that can autonomously explore reaction parameter space to find optimal conditions. | Accelerated development of efficient and sustainable synthetic routes. |

Q & A

Q. How can systematic literature reviews (SLRs) address gaps in understanding the environmental impact of this compound degradation byproducts?

- Methodological Answer : Frame the research question using PICOT criteria: Population (aquatic ecosystems), Intervention (degradation pathways), Comparison (alternative esters), Outcome (toxicity metrics), Time (long-term exposure). Screen studies via PRISMA guidelines, prioritizing peer-reviewed data on ecotoxicity assays (e.g., Daphnia magna mortality) and biodegradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.